TC-F 2
Overview
Description
TC-F 2: is a potent, reversible inhibitor of fatty acid amide hydrolase (FAAH). This enzyme is involved in the degradation of fatty acid amides, which are signaling molecules in the body. By inhibiting FAAH, this compound increases the levels of these signaling molecules, which can have various physiological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of TC-F 2 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize waste. Advanced techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: : TC-F 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products: : The major products formed from these reactions include modified versions of this compound with enhanced potency and selectivity. These products are often tested for their biological activity and potential therapeutic applications .
Scientific Research Applications
Chemistry: : In chemistry, TC-F 2 is used as a tool compound to study the inhibition of FAAH and its effects on fatty acid amide signaling pathways. It helps researchers understand the role of FAAH in various physiological processes .
Biology: : In biological research, this compound is used to investigate the effects of increased fatty acid amide levels on cellular functions. It is particularly useful in studying pain, inflammation, and neurodegenerative diseases .
Medicine: : In medicine, this compound has potential therapeutic applications in treating conditions such as chronic pain, anxiety, and neurodegenerative disorders. By inhibiting FAAH, it can modulate the levels of signaling molecules involved in these conditions .
Industry: : In the pharmaceutical industry, this compound is used in drug discovery and development. It serves as a lead compound for developing new FAAH inhibitors with improved efficacy and safety profiles .
Mechanism of Action
Mechanism: : TC-F 2 exerts its effects by binding to the active site of FAAH, thereby inhibiting its enzymatic activity. This inhibition prevents the breakdown of fatty acid amides, leading to increased levels of these signaling molecules .
Molecular Targets and Pathways: : The primary molecular target of this compound is FAAH. By inhibiting FAAH, this compound affects various signaling pathways involving fatty acid amides, such as the endocannabinoid system. This modulation can influence pain perception, inflammation, and other physiological processes .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to TC-F 2 include other FAAH inhibitors such as URB597, PF-04457845, and JNJ-42165279. These compounds also inhibit FAAH but may differ in their potency, selectivity, and pharmacokinetic properties .
Uniqueness: : this compound is unique due to its reversible inhibition of FAAH and its selectivity over other cannabinoid-related targets. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .
Properties
IUPAC Name |
1-[(3S)-1-[4-(1-benzofuran-2-yl)pyrimidin-2-yl]piperidin-3-yl]-3-ethylbenzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c1-2-30-21-10-4-5-11-22(21)31(26(30)32)19-9-7-15-29(17-19)25-27-14-13-20(28-25)24-16-18-8-3-6-12-23(18)33-24/h3-6,8,10-14,16,19H,2,7,9,15,17H2,1H3/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTBLPPTZRPJCA-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)C3CCCN(C3)C4=NC=CC(=N4)C5=CC6=CC=CC=C6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N(C1=O)[C@H]3CCCN(C3)C4=NC=CC(=N4)C5=CC6=CC=CC=C6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes [99mTc]Tc-F2-IMT a promising candidate for targeted drug delivery compared to traditional formulations?
A1: The research highlights the potential of [99mTc]Tc-F2-IMT as a targeted delivery system for imatinib mesylate, offering advantages over conventional formulations. The study demonstrates that [99mTc]Tc-F2-IMT exhibits a higher binding affinity to CRL-1739 gastric adenocarcinoma cells compared to [99mTc]NaTcO4. [] This suggests that incorporating imatinib mesylate into this specific NLCS formulation could enhance its accumulation in target tissues, potentially improving therapeutic efficacy while minimizing off-target effects.
Q2: How does the stability of [99mTc]Tc-F2-IMT compare to other formulations investigated in the study, and what implications does this have for its potential applications?
A2: Stability is crucial for the efficacy of any drug delivery system. The research demonstrated that [99mTc]Tc-F2-IMT, along with [99mTc]Tc-F1-IMT, displayed superior stability in both cell medium and saline compared to [99mTc]Tc-F3-IMT. [] This enhanced stability suggests that [99mTc]Tc-F2-IMT could potentially be administered through various routes and might have a longer shelf life, broadening its potential clinical applications.
Q3: The study utilizes radiolabeling with Technetium-99m. What advantages does this technique offer in evaluating the targeting efficiency of [99mTc]Tc-F2-IMT?
A3: Radiolabeling with Technetium-99m is a powerful technique in drug delivery research. This radioisotope allows researchers to track the distribution and accumulation of the [99mTc]Tc-F2-IMT formulation in vitro and potentially in vivo. [] By utilizing imaging techniques such as SPECT (Single Photon Emission Computed Tomography), researchers can visualize the biodistribution of [99mTc]Tc-F2-IMT, providing valuable insights into its targeting efficiency and pharmacokinetic properties.
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